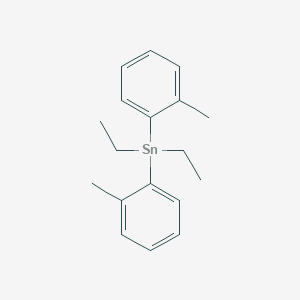

Diethylbis(2-methylphenyl)stannane

Description

Diethylbis(2-methylphenyl)stannane is an organotin compound with the molecular formula C₁₈H₂₂Sn, featuring a central tin atom bonded to two ethyl groups (C₂H₅) and two 2-methylphenyl (C₆H₄(CH₃)) substituents. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and material science. This compound’s structure combines the electron-withdrawing and steric effects of aromatic substituents with the reactivity of tin, making it distinct from alkyl-dominated tin derivatives. Its substitutive IUPAC nomenclature follows Group 14 conventions, where substituents are prioritized alphabetically and described as prefixes to the parent hydride "stannane" .

Properties

CAS No. |

63400-52-2 |

|---|---|

Molecular Formula |

C18H24Sn |

Molecular Weight |

359.1 g/mol |

IUPAC Name |

diethyl-bis(2-methylphenyl)stannane |

InChI |

InChI=1S/2C7H7.2C2H5.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-5H,1H3;2*1H2,2H3; |

InChI Key |

FGEGFEQGRCOPEA-UHFFFAOYSA-N |

Canonical SMILES |

CC[Sn](CC)(C1=CC=CC=C1C)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylbis(2-methylphenyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of stannanes with halides or pseudohalides in the presence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as cesium fluoride, in an organic solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

Diethylbis(2-methylphenyl)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The ethyl or 2-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

The major products formed from these reactions include organotin oxides, reduced tin compounds, and substituted organotin derivatives .

Scientific Research Applications

Diethylbis(2-methylphenyl)stannane has several scientific research applications, including:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in medical imaging.

Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of diethylbis(2-methylphenyl)stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The pathways involved include oxidative addition, reductive elimination, and transmetalation, which are common in organotin chemistry .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Substituents | Applications |

|---|---|---|---|---|

| This compound | Not provided | C₁₈H₂₂Sn | Ethyl, 2-methylphenyl | Research catalyst, stabilizer |

| Diethylbis(methacryloyloxy)stannane | 15239-06-2 | C₁₂H₂₀O₄Sn | Ethyl, methacryloyloxy | Polymerization catalyst |

| Dibutyltin maleate polymer | 53507-04-3 | (C₁₂H₂₀O₄Sn)ₙ | Butyl, maleate (polymer chain) | PVC stabilizer |

Key Observations:

This makes it suitable for high-temperature applications . Diethylbis(methacryloyloxy)stannane: Methacryloyloxy groups (electron-deficient esters) likely increase electrophilicity at the tin center, favoring coordination chemistry or radical reactions in polymerization . Dibutyltin maleate polymer: The polymeric maleate structure enables chelation of degradation byproducts in PVC, acting as a long-term stabilizer .

Nomenclature Variations: While IUPAC mandates substitutive naming for Group 14 compounds (e.g., "this compound"), common names like "diethyltindimethacrylate" persist in industrial contexts, reflecting functional groups (e.g., ester linkages) rather than substitutive rules .

Toxicity and Regulation: Diethyl derivatives with aryl groups are generally less toxic than trialkyltins (e.g., tributyltin oxide).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.